![molecular formula C11H9N3O2 B1352143 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile CAS No. 169808-00-8](/img/structure/B1352143.png)
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Vue d'ensemble
Description
“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 205-206°C . The compound’s exact physical and chemical properties, such as its solubility in various solvents, are not provided in the available sources.Applications De Recherche Scientifique
Antimicrobial Activities
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile has been explored for its antimicrobial properties. In a study, compounds containing this moiety demonstrated significant effectiveness against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, and fungi like Candida albicans and Aspergillus niger (Abd El-Meguid, 2014).
Selective Androgen Receptor Modulation
Structural modifications of the 4-methyl-4-(4-hydroxyphenyl)hydantoin series, which include the 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile structure, have led to the development of new analogues. These analogues act as potent, partial agonists of the human androgen receptor. For example, one such compound demonstrated anabolic activity on muscle, distinct from its androgenic activity on the prostate (Nique et al., 2012).
Novel Synthesis Techniques
Innovative synthesis techniques have been developed involving the 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile moiety. These include the synthesis of novel dipeptide mimetics and other complex compounds that could be of significant interest in medicinal chemistry (Todorov & Naydenova, 2010).
Anticancer Potential
Compounds containing the 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile structure have shown promise as potential anticancer agents. For instance, a study highlighted the synthesis and in-vitro evaluation of novel N-benzyl aplysinopsin analogs for their cytotoxicity against human tumor cell lines, indicating the potential use of these compounds in cancer treatment (Penthala et al., 2011).
Anti-Inflammatory Properties
Research into the anti-inflammatory properties of compounds containing the 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile moiety has beenconducted. A study synthesized a series of compounds with this structure and evaluated their in-vitro anti-inflammatory activities. The results suggested that these compounds could be potential inhibitors of key enzymes involved in inflammation, highlighting their therapeutic potential in treating inflammatory diseases (Bharathi & Santhi, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPTCRAKRHCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937687 | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
CAS RN |
169808-00-8 | |
Record name | Benzonitrile, 4-(4-methyl-2,5-dioxo-4-imidazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169808008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.